1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Overview
Description
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol This compound is characterized by its piperidine ring structure, which is substituted with benzyl, phenyl, and carboxylic acid groups
Preparation Methods
The synthesis of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps and specific reaction conditions. One common synthetic route includes the reaction between glutaric anhydride and N-benzylidenebenzylamine, followed by further transformations to yield the desired piperidine derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic aldehydes and alcohols.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents. Common reagents include halides or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of piperidinones incorporating an amino acid moiety, which are potential substance P antagonists.
Biology: The compound is involved in the study of oxidative cleavage of benzylic ethers, contributing to the production of aromatic aldehydes and alcohols.
Medicine: It is anticipated to possess pharmaceutical activities, particularly in the formation of substituted piperidin-2-ones.
Industry: The compound plays a role in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, which is useful in large-scale syntheses.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of potential substance P antagonists, the compound interacts with receptors involved in pain and inflammation pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications
Properties
IUPAC Name |
1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-12-11-16(19(22)23)18(15-9-5-2-6-10-15)20(17)13-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFLMULEFDZLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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